DNQX (6,7-dinitroquinoxaline-2,3-dione, CAS 2379-57-9) is a highly potent, competitive non-NMDA ionotropic glutamate receptor antagonist, procured primarily as a critical baseline reagent to isolate NMDA receptor-mediated currents in neurophysiological assays. Unlike broad-spectrum endogenous antagonists, DNQX delivers targeted, low-micromolar blockade of both AMPA (IC50 ~0.5 μM) and kainate (IC50 ~2.0 μM) receptors [1]. For procurement professionals and laboratory managers, the standard free base form offers high chemical stability and predictable solubility in organic solvents like DMSO and DMF, making it a reliable, standardized precursor for preparing tightly controlled stock solutions in patch-clamp electrophysiology, structural biology, and in vitro neurotoxicity screening workflows .
Substituting DNQX with closely related analogs like NBQX or broad-spectrum agents fundamentally alters the pharmacological boundary conditions of an assay, leading to process failure in precise electrophysiological workflows . While NBQX is often grouped with DNQX as an AMPA antagonist, NBQX exhibits a 30- to 70-fold selectivity for AMPA over kainate receptors, meaning it fails to provide the complete non-NMDA blockade required to isolate pure NMDA currents [1]. Similarly, replacing DNQX with broad-spectrum agents like kynurenic acid requires millimolar concentrations to achieve AMPA/kainate antagonism, introducing severe osmotic stress and off-target glycine-site NMDA blockade [2]. Even substituting with the cyano-analog CNQX changes the precise degree of ligand-binding domain closure, which can compromise reproducibility in high-resolution structural studies [3].
In comparative pharmacological profiling, DNQX demonstrates potent antagonism at both AMPA (IC50 ~0.5 μM) and kainate (IC50 ~2.0 μM) receptors, effectively blocking the entire non-NMDA glutamatergic spectrum. In contrast, the structural analog NBQX exhibits a 30- to 70-fold preference for AMPA over kainate receptors, leaving kainate-mediated currents largely uninhibited at standard working concentrations [1].
| Evidence Dimension | AMPA vs Kainate receptor selectivity ratio |
| Target Compound Data | DNQX (AMPA IC50 ~0.5 μM; Kainate IC50 ~2.0 μM; Ratio ~1:4) |
| Comparator Or Baseline | NBQX (30- to 70-fold preference for AMPA over Kainate) |
| Quantified Difference | DNQX provides near-equipotent dual blockade, whereas NBQX leaves kainate receptors active. |
| Conditions | In vitro recombinant and native receptor binding assays. |
Procurement of DNQX is mandatory when experimental protocols require the complete silencing of all non-NMDA fast excitatory transmission, which NBQX cannot achieve.
Crystallographic studies of the GluA2 ligand-binding domain (LBD) reveal that the specific 6,7-dinitro substitution of DNQX induces a distinct, minimal domain closure of 3.4° to 6.5°. The closely related cyano-nitro analog, CNQX, induces a slightly larger domain closure of 6.0° to 8.1°. This measurable difference in the stabilization of the open-cleft antagonist conformation is driven by the distinct steric and electronic footprint of the dual nitro groups [1].
| Evidence Dimension | GluA2 LBD domain closure angle |
| Target Compound Data | DNQX (3.4° - 6.5° closure) |
| Comparator Or Baseline | CNQX (6.0° - 8.1° closure) |
| Quantified Difference | DNQX stabilizes a more open LBD conformation by ~1.5° to 2.6° compared to CNQX. |
| Conditions | X-ray crystallography of GluA2 LBD-antagonist complexes. |
For structural biologists and biophysicists, selecting DNQX over CNQX ensures a specific, reproducible conformational state necessary for precise allosteric modulation studies.
When compared to kynurenic acid, a widely used broad-spectrum endogenous glutamate antagonist, DNQX offers a significant potency advantage for non-NMDA receptors. DNQX inhibits AMPA and kainate receptors with IC50 values in the low micromolar range (0.5 - 2.0 μM). Kynurenic acid requires concentrations in the millimolar range to achieve comparable AMPA/kainate antagonism, which introduces significant off-target effects at the NMDA glycine site (IC50 8-15 μM) and alters the osmolarity of the perfusion medium [1].
| Evidence Dimension | AMPA/Kainate receptor antagonism IC50 |
| Target Compound Data | DNQX (0.5 - 2.0 μM) |
| Comparator Or Baseline | Kynurenic acid (Millimolar range, >1000 μM) |
| Quantified Difference | DNQX is approximately 500- to 1000-fold more potent at non-NMDA receptors. |
| Conditions | In vitro electrophysiological recordings of glutamate-evoked currents. |
DNQX allows researchers to achieve complete non-NMDA blockade without the osmotic artifacts and NMDA-receptor interference caused by millimolar doses of kynurenic acid.
The free base form of DNQX (CAS 2379-57-9) is practically insoluble in water (<0.1 mg/mL) but exhibits excellent solubility in organic solvents, achieving concentrations of ~5 mg/mL in anhydrous DMSO and ~12 mg/mL in DMF. This contrasts with pre-formulated aqueous solutions or highly hygroscopic salts that are prone to rapid degradation. The free base allows for the creation of highly concentrated, stable master stocks that can be stored at -20°C for up to 4 years and precisely diluted into aqueous buffers immediately prior to use .
| Evidence Dimension | Maximum solubility in standard solvents |
| Target Compound Data | DNQX free base (~5 mg/mL in DMSO; ~12 mg/mL in DMF) |
| Comparator Or Baseline | DNQX in Water (<0.1 mg/mL) |
| Quantified Difference | >50-fold higher solubility in organic solvents compared to aqueous media. |
| Conditions | Standard laboratory stock solution preparation at 25°C. |
Procuring the free base ensures maximum shelf-life and allows precise control over vehicle concentration in sensitive cell-culture and slice-perfusion assays.
Because DNQX effectively blocks both AMPA and kainate receptors at low micromolar concentrations (unlike NBQX, which spares kainate), it is a standard choice for patch-clamp experiments designed to isolate and record pure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices [1].
The specific 3.4° to 6.5° domain closure induced by DNQX makes it a critical ligand for structural biologists aiming to trap the GluA2 ligand-binding domain in a precise open-cleft antagonist conformation. This specific structural footprint cannot be replicated by CNQX, making DNQX the exact material required for these comparative structural assays [2].
In high-throughput screening of neuroprotective compounds, DNQX is utilized to establish a baseline of complete non-NMDA glutamatergic blockade without the osmotic stress or NMDA-glycine site interference caused by millimolar concentrations of kynurenic acid. Its high solubility in DMSO and DMF allows for consistent, reproducible dosing across multi-well plate formats[REFS-3, REFS-4].